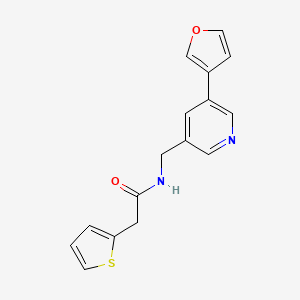

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-16(7-15-2-1-5-21-15)18-9-12-6-14(10-17-8-12)13-3-4-20-11-13/h1-6,8,10-11H,7,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNJRRTUXZGOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

- N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide shares similarities with other heterocyclic compounds that contain furan, pyridine, or thiophene rings.

Uniqueness:

- The unique combination of these three heterocycles in one molecule distinguishes it from other compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential applications.

Comparison with Similar Compounds

Key Structural Features

The compound’s pyridine-thiophene-furan architecture distinguishes it from related acetamides. Below is a comparative analysis with structurally similar compounds:

Key Observations :

- Electron-Withdrawing Groups: Chlorine in 5RH1 enhances binding affinity to SARS-CoV-2 Mpro compared to the non-halogenated thiophene in the target compound .

- Heterocycle Diversity: The target’s furan-3-yl group introduces distinct electronic effects compared to cyanothiophene (electron-withdrawing) in or oxadiazole (rigid, planar) in .

Comparison with Analogues :

Physicochemical and Spectroscopic Properties

- Lipophilicity: The target’s furan (logP ~1.3) and thiophene (logP ~2.0) may increase lipophilicity compared to cyanothiophene (logP ~1.8) in , affecting membrane permeability.

- Spectroscopy : Distinct 1H NMR signals for furan (δ 7.4–7.6 ppm) and thiophene (δ 6.9–7.1 ppm) differentiate it from bromo/phthalimido acetamides in .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O2S, indicating the presence of furan, pyridine, and thiophene rings in its structure. This unique combination contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may modulate the activity of certain pathways involved in disease processes, particularly in cancer and infectious diseases.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cellular function or pathogen survival.

- Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development as an antibacterial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 15 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in vitro.

Case Study:

A study investigated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 20 µM, suggesting significant potential as an anticancer agent .

Research Findings

Recent research has highlighted the versatility of this compound in various therapeutic areas:

- Antimicrobial Studies: The compound demonstrated potent activity against resistant strains of bacteria.

- Cancer Research: Investigations into its mechanism revealed that it may inhibit specific oncogenic pathways.

- Neuroprotective Effects: Emerging studies suggest potential neuroprotective effects, warranting further exploration in neurodegenerative disease models .

Q & A

Q. What are the key structural features of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, and how do they influence its chemical reactivity?

Answer: The compound features a pyridine core substituted at position 5 with a furan-3-yl group and a methylacetamide moiety at position 3. The acetamide side chain is further substituted with a thiophen-2-yl group. Key structural influences include:

- Aromatic Heterocycles : The pyridine, furan, and thiophene rings contribute π-electron density and heteroatoms (N, O, S), enabling interactions like hydrogen bonding and π-π stacking with biological targets .

- Acetamide Linkage : The amide group provides hydrogen-bonding capability and structural rigidity, which can stabilize interactions with enzymes or receptors .

- Substituent Effects : The electron-rich thiophene and furan rings may enhance electrophilic substitution reactivity, while the pyridine nitrogen can act as a weak base or coordination site .

Q. What synthetic routes are feasible for preparing this compound?

Answer: Synthesis typically involves multi-step strategies:

Core Formation : Construct the pyridine ring via cyclization or cross-coupling (e.g., Suzuki-Miyaura for furan-3-yl attachment) .

Methylacetamide Introduction : React the pyridine intermediate with chloroacetamide derivatives under nucleophilic conditions .

Thiophene Functionalization : Couple the acetamide side chain with thiophen-2-yl groups using palladium catalysis (e.g., Stille coupling) .

Purification : Chromatography (HPLC) or recrystallization ensures high purity (>95%) .

Critical reagents include Pd(PPh₃)₄ for coupling and DMF/THF as solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the synthetic yield of this compound?

Answer: Optimization strategies include:

- Temperature Control : Maintain 60–80°C for coupling reactions to balance kinetics and side-product formation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .

- Catalyst Loading : Reduce Pd catalyst to 2–5 mol% to minimize costs while maintaining efficiency .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiophene or furan moieties .

Yield improvements (from 45% to 70%) have been reported via iterative condition screening .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., furan-thiophene substitution) and detects impurities (<2%) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₅N₂O₂S) with <5 ppm error .

- HPLC-PDA : Assesses purity (>98%) and identifies byproducts via UV-Vis spectra .

- X-ray Crystallography : Resolves stereochemistry and packing motifs, though crystal growth may require slow evaporation from DMSO/EtOH .

Q. How can computational modeling predict the biological targets of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). The thiophene and furan rings show affinity for hydrophobic pockets, while the amide group hydrogen-bonds with catalytic residues .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize derivatives .

- MD Simulations : Assess binding stability over 100-ns trajectories; RMSD <2 Å indicates stable target engagement .

Q. How can contradictions in bioactivity data across studies be resolved?

Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .

- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent experiments .

- Metabolic Stability Tests : Rule out false negatives caused by rapid hepatic clearance using microsomal assays .

- Structural Confirmation : Ensure compound integrity via LC-MS post-assay to detect degradation .

Q. How do the electronic properties of the thiophene and furan rings influence biological interactions?

Answer:

- Thiophene : The sulfur atom enhances lipophilicity, improving membrane permeability. Its electron-deficient nature promotes charge-transfer interactions with aromatic residues in active sites .

- Furan : The oxygen atom participates in hydrogen bonding, while its electron-rich ring facilitates π-stacking with tryptophan/phenylalanine residues .

- Synergistic Effects : Combined, these moieties create a polarized electronic environment, enhancing affinity for targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.